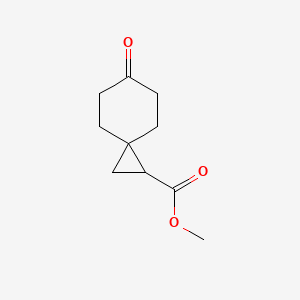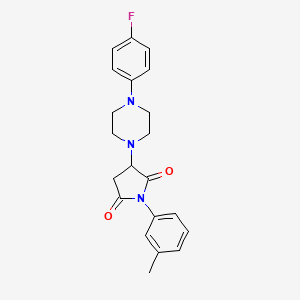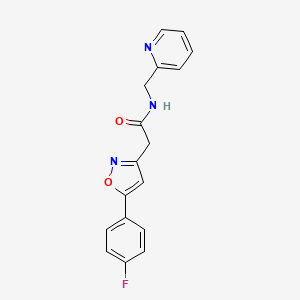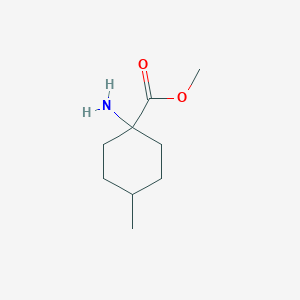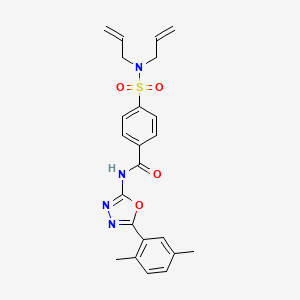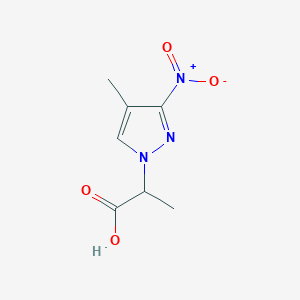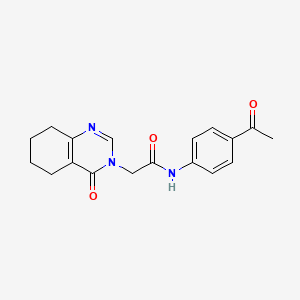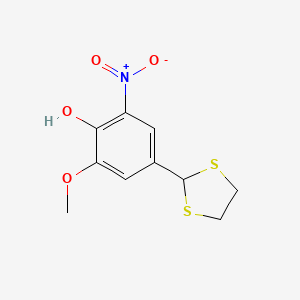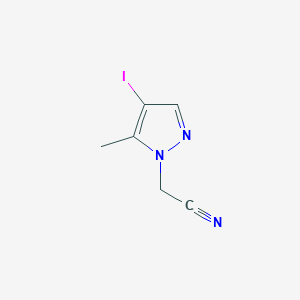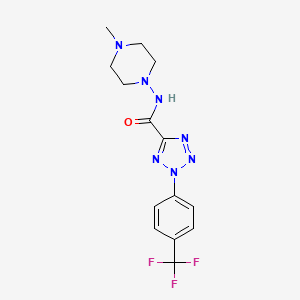
N-(furan-2-ylmethyl)-2-(4-phenoxyphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(furan-2-ylmethyl)-2-(4-phenoxyphenoxy)acetamide, commonly known as FPhPA, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. FPhPA is a synthetic compound that belongs to the class of amides and possesses unique properties that make it a promising candidate for scientific research.
Wirkmechanismus
The mechanism of action of FPhPA involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which is known to play a crucial role in cancer cell survival and proliferation. FPhPA has been shown to inhibit the phosphorylation of Akt and mTOR, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
FPhPA has been shown to possess several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit their proliferation, and reduce tumor growth in animal models. FPhPA has also been shown to possess anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of FPhPA is its synthetic nature, which allows for easy modification and optimization of its properties. FPhPA is also relatively stable and can be stored for extended periods without significant degradation. However, FPhPA has some limitations, such as its low solubility in water, which can affect its bioavailability.
Zukünftige Richtungen
There are several future directions for the study of FPhPA. One potential direction is the optimization of its properties to enhance its anticancer activity. Another direction is the study of its potential applications in other fields, such as the treatment of inflammatory diseases. Additionally, the development of FPhPA-based drug delivery systems could enhance its bioavailability and efficacy.
Conclusion:
In conclusion, FPhPA is a novel compound with unique properties that make it a promising candidate for scientific research. Its potential applications in various fields, such as medicinal chemistry, make it a subject of significant interest in the scientific community. Further research is needed to optimize its properties and enhance its potential applications.
Synthesemethoden
The synthesis of FPhPA involves the reaction between furan-2-carbaldehyde and 4-phenoxyphenol in the presence of acetic anhydride and acetic acid. The resulting product is then reacted with N-(2-bromoethyl)acetamide to obtain FPhPA. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
FPhPA has been extensively studied for its potential applications in various fields. One of the most significant applications of FPhPA is in the field of medicinal chemistry. FPhPA has been shown to possess potent anticancer properties and has been tested against various cancer cell lines. It has been found to induce apoptosis in cancer cells and inhibit their proliferation.
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-2-(4-phenoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c21-19(20-13-18-7-4-12-22-18)14-23-15-8-10-17(11-9-15)24-16-5-2-1-3-6-16/h1-12H,13-14H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRQOOXIDIXENIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)OCC(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2,4-dichlorophenoxy)pyridine-3-carbonitrile](/img/structure/B2939201.png)
![2-(1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)-N-(1-(4-methoxyphenyl)ethyl)acetamide](/img/structure/B2939203.png)
